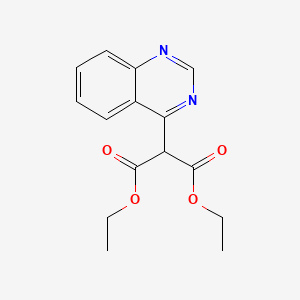
Diethyl 2-(4-Quinazolinyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(4-Quinazolinyl)malonate is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(4-Quinazolinyl)malonate typically involves the alkylation of diethyl malonate with a quinazoline derivative. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol. The enolate ion formed from diethyl malonate reacts with the quinazoline derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(4-Quinazolinyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a base.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted quinazoline derivatives.
Common Reagents and Conditions
Bases: Sodium ethoxide, sodium hydroxide
Solvents: Ethanol, water
Conditions: Reflux, heating
Major Products Formed
Alkylated derivatives: Formed through alkylation reactions
Carboxylic acids: Formed through hydrolysis
Substituted quinazolines: Formed through decarboxylation
Aplicaciones Científicas De Investigación
Diethyl 2-(4-Quinazolinyl)malonate has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities
Biological Research: Studied for its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: Used in the synthesis of fine chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of Diethyl 2-(4-Quinazolinyl)malonate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the structure of the quinazoline derivative .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A precursor in the synthesis of Diethyl 2-(4-Quinazolinyl)malonate.
Quinazoline derivatives: A broad class of compounds with similar structures and diverse biological activities.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of diethyl malonate and quinazoline derivatives. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in pharmaceutical research and development .
Propiedades
Fórmula molecular |
C15H16N2O4 |
|---|---|
Peso molecular |
288.30 g/mol |
Nombre IUPAC |
diethyl 2-quinazolin-4-ylpropanedioate |
InChI |
InChI=1S/C15H16N2O4/c1-3-20-14(18)12(15(19)21-4-2)13-10-7-5-6-8-11(10)16-9-17-13/h5-9,12H,3-4H2,1-2H3 |
Clave InChI |
HWKRPDHUSLSVJY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=NC=NC2=CC=CC=C21)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



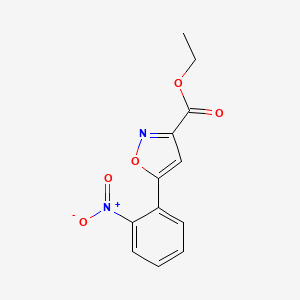

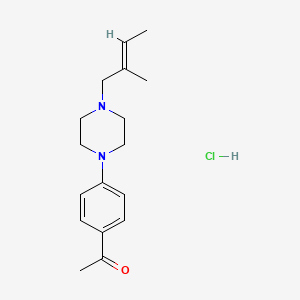
![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)
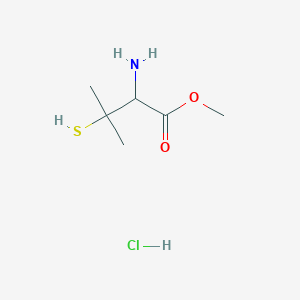
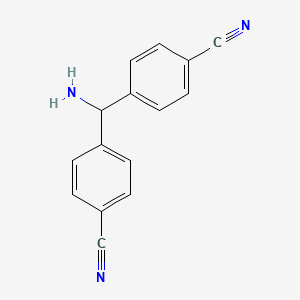
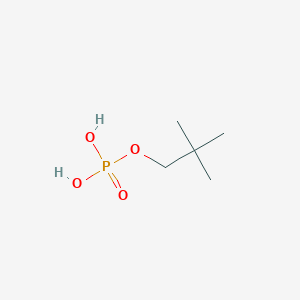
![5,6,7-Trifluorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B13712338.png)
![2-[(2-Nitropyridin-3-yl)thio]aniline](/img/structure/B13712339.png)
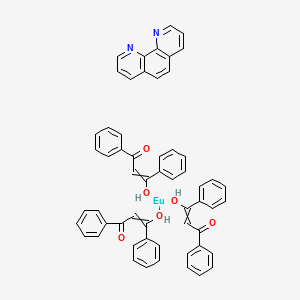
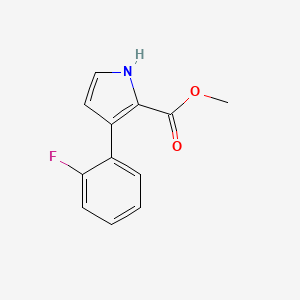
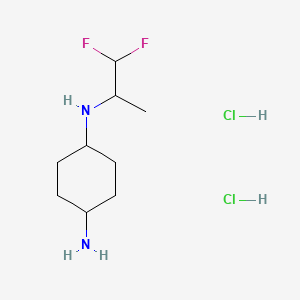
![3-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid](/img/structure/B13712356.png)
